molecular formula C18H17N3OS2 B2609903 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 941883-29-0

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2609903
CAS No.: 941883-29-0
M. Wt: 355.47
InChI Key: BNNRQVWOKHCJMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a type of heterocyclic aromatic ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring with one nitrogen atom) and a phenyl ring (a six-membered carbon ring) via an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the thiazole and pyridine rings are aromatic and might undergo electrophilic aromatic substitution reactions. The acetamide group could be involved in various reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamide group and the aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research into heterocyclic compounds incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has shown the versatility of these compounds for insecticidal applications. The synthesis involves various heterocycles such as pyrrole, pyridine, and thiazole, highlighting the potential for developing new pest control agents (Fadda et al., 2017).

Antimicrobial Activities

Thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activity against bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus. This research underlines the potential of thiazole derivatives in developing new antimicrobial agents, which could be relevant for compounds with similar structures (Wardkhan et al., 2008).

Antiproliferative Activity

The synthesis of pyridine linked thiazole hybrids has been explored for their antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. This indicates the potential use of thiazole derivatives in cancer research, specifically in the development of new chemotherapy agents (Alqahtani & Bayazeed, 2020).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with implications for cancer treatment. This research suggests that similar compounds might be effective in targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating the potential of heterocyclic compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and investigating its potential biological activities .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNRQVWOKHCJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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